molecular formula C45H57NO14 B601050 (2'S,3'R)-Cabazitaxel CAS No. 1714967-27-7

(2'S,3'R)-Cabazitaxel

Cat. No. B601050
CAS RN: 1714967-27-7
M. Wt: 835.95
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The (2’S,3’R)-Cabazitaxel is a molecule with specific stereochemistry. The (2’S,3’R) notation refers to the configuration of the chiral carbon atoms in the molecule according to the Cahn–Ingold–Prelog priority rules .


Molecular Structure Analysis

The (2’S,3’R) notation indicates the stereochemistry of the molecule. The ‘R’ and ‘S’ configurations are determined by the Cahn-Ingold-Prelog (CIP) rules .


Chemical Reactions Analysis

Again, while specific reactions involving (2’S,3’R)-Cabazitaxel were not found, there are general reactions involving similar compounds. For instance, a kinetic resolution of racemic tertiary allylic alcohols was achieved through an intramolecular allylic substitution reaction .

Scientific Research Applications

1. Pharmacokinetics and Metabolism

Cabazitaxel is a novel taxane with distinct pharmacokinetic properties. It is metabolized extensively in the liver, with fecal excretion being the primary route for elimination. Approximately 76% of the administered dose of cabazitaxel is recovered in feces within two weeks, and about 3.7% is excreted in urine within one week. Metabolic profiling indicated that the main metabolites are mono-O-demethyl or di-O-demethyl derivatives on the taxane ring, along with hydroxyl or cyclized derivatives on the lateral chain. These findings suggest an extensive hepatic metabolism and biliary excretion of cabazitaxel in humans (Ridoux et al., 2015).

2. Antitumor Efficacy

Cabazitaxel exhibits antitumor efficacy in a broad spectrum of murine and human tumor models, including melanoma, colon, mammary, pancreas, prostate, lung, gastric, head and neck, and kidney cancers. Notably, cabazitaxel is active in tumors poorly sensitive or resistant to docetaxel, a related taxane. This antitumor activity is attributed to cabazitaxel's ability to stabilize microtubules and induce cell death, making it effective even in tumors that have developed resistance to other chemotherapeutic agents (Vrignaud et al., 2013).

3. Combination Therapies and Sequential Treatments

Cabazitaxel retains activity in various treatment sequences and combinations. For instance, it remains active in patients with metastatic castration-resistant prostate cancer (mCRPC) who have progressed after treatment with docetaxel and novel androgen receptor pathway-targeted therapies. Moreover, cabazitaxel's activity is not cross-resistant with androgen receptor pathway inhibitors, providing a viable treatment option in patients who have failed other therapies (Nakouzi et al., 2015).

properties

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1-hydroxy-15-[(2S,3R)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoyl]oxy-9,12-dimethoxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C45H57NO14/c1-24-28(57-39(51)33(48)32(26-17-13-11-14-18-26)46-40(52)60-41(3,4)5)22-45(53)37(58-38(50)27-19-15-12-16-20-27)35-43(8,36(49)34(55-10)31(24)42(45,6)7)29(54-9)21-30-44(35,23-56-30)59-25(2)47/h11-20,28-30,32-35,37,48,53H,21-23H2,1-10H3,(H,46,52)/t28-,29-,30+,32+,33-,34+,35-,37-,43+,44-,45+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMQGVNUXMIRLCK-DVBUQMQDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2[C@H](C(=O)[C@@]3([C@H](C[C@@H]4[C@]([C@H]3[C@@H]([C@@](C2(C)C)(C[C@@H]1OC(=O)[C@H]([C@@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O)O)OC(=O)C6=CC=CC=C6)(CO4)OC(=O)C)OC)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C45H57NO14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

835.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2'S,3'R)-Cabazitaxel
Reactant of Route 2
Reactant of Route 2
(2'S,3'R)-Cabazitaxel
Reactant of Route 3
(2'S,3'R)-Cabazitaxel
Reactant of Route 4
Reactant of Route 4
(2'S,3'R)-Cabazitaxel
Reactant of Route 5
(2'S,3'R)-Cabazitaxel
Reactant of Route 6
(2'S,3'R)-Cabazitaxel

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.